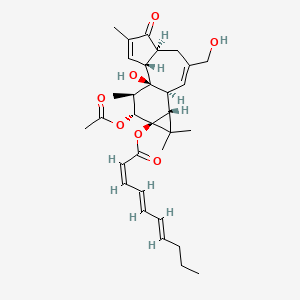
Euphorbia factor Ti2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-deoxyphorbol 12-acetate 13-(2Z,4E,6E)-deca-2,4,6-trienoate is a phorbol ester that consists of 4-deoxyphorbol bearing O-acetyl and O-[13-(2Z,4E,6E)-deca-2,4,6-trienoyl] substituents at position 12 and 13 respectively.
Applications De Recherche Scientifique
Anticancer Potential
- Euphorbia factor L2, a compound related to Euphorbia factor Ti2, demonstrates significant cytotoxicity against lung carcinoma A549 cells. It induces apoptosis through the mitochondrial pathway, as evidenced by an increase in reactive oxygen species (ROS) generation, loss of mitochondrial electrochemical potential, and activation of caspase-9 and caspase-3 (Lin et al., 2016).
Inhibition of Cell Growth and Migration in Cancer
- Euphorbia factor L2 has also been shown to inhibit TGF-β-induced cell growth and migration in hepatocellular carcinoma. This effect is achieved through the modulation of the AKT/STAT3 signaling pathway, highlighting its potential as a therapeutic agent for liver cancer (Fan et al., 2019).
Potential in Bio-Based Lubricant Applications
- Research on Euphorbia lathyris oil, another derivative from the Euphorbia plant, suggests potential use in bio-based lubricants. Incorporating TiO2 nanoparticles enhances the lubricity of the oil, indicating a novel application of Euphorbia derivatives in industrial contexts (Singh et al., 2021).
Pharmacological Effects on Human Colon Adenocarcinoma Cells
- A study analyzing the transcriptome and miRNA profiles of human colon adenocarcinoma Caco-2 cells in response to Euphorbia factors suggests that these factors induce structural changes in genes, potentially elucidating the mechanisms of their toxicity in intestinal cells (Zou et al., 2022).
Potential in Anti-Inflammatory Drugs
- Derivatives of Euphorbia factor L3 have shown promising anti-inflammatory activities, with low cytotoxicity. This suggests the potential for developing novel anti-inflammatory drugs based on Euphorbia factor derivatives (Wang et al., 2019).
Interaction with P-glycoprotein
- Euphorbia factor L10, another derivative from Euphorbia species, interacts with P-glycoprotein, a multidrug transporter in cancer cells. This interaction suggests potential use in overcoming chemotherapy resistance in cancer treatment (Appendino et al., 2003).
Propriétés
Numéro CAS |
64180-96-7 |
|---|---|
Nom du produit |
Euphorbia factor Ti2 |
Formule moléculaire |
C32H42O7 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
[(1R,2R,6S,10S,11R,13S,14R,15R)-14-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E,6E)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C32H42O7/c1-7-8-9-10-11-12-13-14-26(35)39-32-28(30(32,5)6)25-17-22(18-33)16-23-24(15-19(2)27(23)36)31(25,37)20(3)29(32)38-21(4)34/h9-15,17,20,23-25,28-29,33,37H,7-8,16,18H2,1-6H3/b10-9+,12-11+,14-13-/t20-,23+,24-,25+,28-,29-,31+,32-/m1/s1 |
Clé InChI |
HZIPPZZEKIZPCY-PYANXVGJSA-N |
SMILES isomérique |
CCC/C=C/C=C/C=C\C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@H]4[C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)CO |
SMILES |
CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO |
SMILES canonique |
CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)
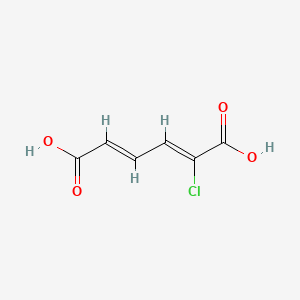
![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)
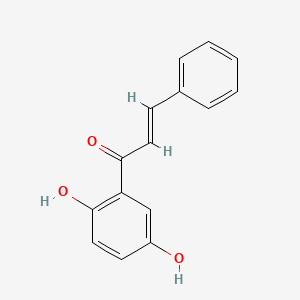
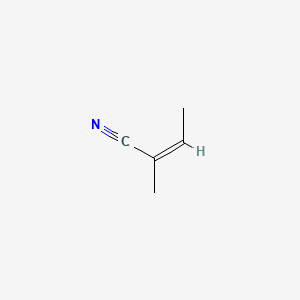
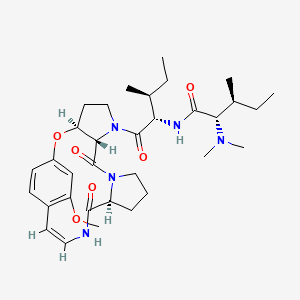

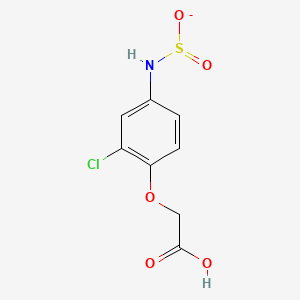
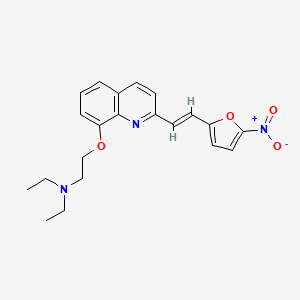
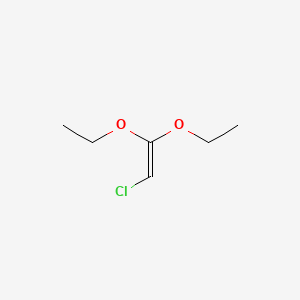
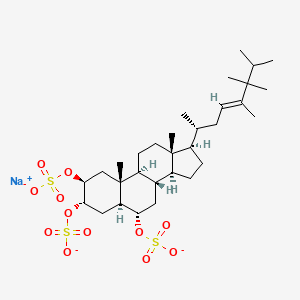
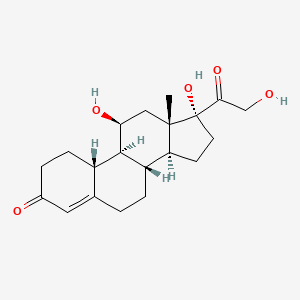
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
